5-Bromo-4-methoxy-2-methylpyridine

Catalog No.
S839856
CAS No.
886372-61-8
M.F
C7H8BrNO
M. Wt
202.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-4-methoxy-2-methylpyridine

CAS Number

886372-61-8

Product Name

5-Bromo-4-methoxy-2-methylpyridine

IUPAC Name

5-bromo-4-methoxy-2-methylpyridine

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

InChI

InChI=1S/C7H8BrNO/c1-5-3-7(10-2)6(8)4-9-5/h3-4H,1-2H3

InChI Key

LSMZCZITQBBZGO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=N1)Br)OC

Canonical SMILES

CC1=CC(=C(C=N1)Br)OC

5-Bromo-4-methoxy-2-methylpyridine is a heterocyclic organic compound with the molecular formula C7H8BrNOC_7H_8BrNO and a molecular weight of approximately 202.05 g/mol. This compound features a pyridine ring substituted with a bromine atom at the 5-position, a methoxy group at the 4-position, and a methyl group at the 2-position. It is often encountered in research and industrial applications due to its unique structural characteristics, which influence its reactivity and biological properties.

The reactivity of 5-bromo-4-methoxy-2-methylpyridine can be attributed to the presence of the bromine atom, which can undergo nucleophilic substitution reactions. Typical reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols under appropriate conditions, leading to various derivatives.
  • Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to the ortho and para positions relative to itself, allowing for further functionalization of the pyridine ring.
  • Reduction Reactions: The compound may also participate in reduction reactions, particularly involving the pyridine nitrogen.

Research indicates that compounds similar to 5-bromo-4-methoxy-2-methylpyridine exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives show efficacy against bacterial strains, making them potential candidates for developing new antibiotics.
  • Anticancer Activity: Certain studies suggest that similar compounds may inhibit cancer cell proliferation, although specific data on this compound's activity remains limited.
  • Neuroprotective Effects: Research has indicated that related pyridine compounds may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Several synthesis methods for 5-bromo-4-methoxy-2-methylpyridine have been documented:

  • Bromination of 2-Methoxy-4-methylpyridine:
    • A common method involves treating 2-methoxy-4-methylpyridine with bromine in an organic solvent such as ethyl acetate. The reaction typically occurs at low temperatures to control the formation of by-products .
  • Using Intermediate Compounds:
    • Another approach involves synthesizing intermediate compounds from diethyl malonate and subsequently converting them into 5-bromo-4-methoxy-2-methylpyridine through a series of reactions including condensation and hydrogenation .
  • Alternative Synthetic Routes:
    • Various patents describe methods that utilize different starting materials and conditions to improve yield and purity while minimizing by-products .

5-Bromo-4-methoxy-2-methylpyridine finds applications in various fields:

  • Pharmaceutical Industry: It is utilized as an intermediate in the synthesis of pharmaceuticals due to its biological activity.
  • Agricultural Chemicals: The compound may serve as a building block for agrochemicals, including pesticides and herbicides.
  • Material Science: It can be used in developing functional materials or as a ligand in coordination chemistry.

Several compounds share structural similarities with 5-bromo-4-methoxy-2-methylpyridine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-Bromo-2-methoxy-pyridineC6H6BrNOC_6H_6BrNOLacks methyl group at position 4; used in similar applications
3-Bromo-2-methoxy-pyridineC6H6BrNOC_6H_6BrNODifferent substitution pattern; potential for different reactivity
6-Bromo-N-methoxy-N-methylpyridinC7H10BrNC_7H_10BrNContains nitrogen substituents; alters biological activity
5-Bromo-4-chloro-pyridineC5H4BrClNC_5H_4BrClNHalogen substitution changes reactivity; used in pharmaceutical synthesis

These compounds are unique due to variations in their substituents, which affect their chemical properties and biological activities. Understanding these differences is crucial for tailoring compounds for specific applications or enhancing their efficacy in desired functions.

XLogP3

1.9

Wikipedia

5-Bromo-4-methoxy-2-methylpyridine

Dates

Modify: 2023-08-16

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